REACTION_CXSMILES
|
O.[NH2:2][NH2:3].F[C:5]1[C:12]([I:13])=[C:11]([CH3:14])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8].O>C(O)C>[I:13][C:12]1[C:11]([CH3:14])=[CH:10][CH:9]=[C:6]2[C:5]=1[NH:3][N:2]=[C:7]2[NH2:8] |f:0.1|
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1I)C
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
After stirring overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
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Type
|
WASH
|
Details
|
washed with water and hexanes
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC=C2C(=NNC12)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |